molecular formula BiIS B3047962 Iodo(thioxo)bismuthine CAS No. 15060-32-9

Iodo(thioxo)bismuthine

Cat. No.: B3047962
CAS No.: 15060-32-9
M. Wt: 367.95 g/mol
InChI Key: AWBMJLHALPHSTM-UHFFFAOYSA-M
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Description

Iodo(thioxo)bismuthine is a chemical compound that contains bismuth, iodine, and sulfur. It is a member of the bismuthine family, which are compounds containing bismuth in a lower oxidation state. The presence of sulfur and iodine in the molecule imparts unique chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodo(thioxo)bismuthine typically involves the reaction of bismuth trichloride with thiourea and iodine. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The general reaction scheme is as follows:

BiCl3+CS(NH2)2+I2Bi(SC(NH2))I2+HCl\text{BiCl}_3 + \text{CS(NH}_2\text{)}_2 + \text{I}_2 \rightarrow \text{Bi(SC(NH}_2\text{))I}_2 + \text{HCl} BiCl3​+CS(NH2​)2​+I2​→Bi(SC(NH2​))I2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Iodo(thioxo)bismuthine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: It can be reduced to form lower oxidation state bismuth compounds.

    Substitution: The iodine and sulfur atoms can be substituted with other halogens or chalcogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Bismuth oxides and iodides.

    Reduction: Lower oxidation state bismuth compounds.

    Substitution: Bismuth halides and chalcogenides.

Scientific Research Applications

Iodo(thioxo)bismuthine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Iodo(thioxo)bismuthine involves its interaction with biological molecules and cellular components. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with DNA and RNA, affecting gene expression and cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bismuthine: Contains bismuth and hydrogen.

    Thioxobismuthine: Contains bismuth and sulfur.

    Iodobismuthine: Contains bismuth and iodine.

Uniqueness

Iodo(thioxo)bismuthine is unique due to the presence of both iodine and sulfur in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

iodo(sulfanylidene)bismuthane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.HI.S/h;1H;/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBMJLHALPHSTM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Bi]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548890
Record name Iodobismuthanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15060-32-9
Record name Iodobismuthanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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